molecular formula C58H71F6N11O14S2 B12397498 Lanreotide (diTFA)

Lanreotide (diTFA)

Cat. No.: B12397498
M. Wt: 1324.4 g/mol
InChI Key: ZICMZXSFZZKHGN-XCNZXRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Somatostatin (B550006) Analog Chemistry and Peptide Design Principles

The development of somatostatin analogs like Lanreotide (B11836) was necessitated by the therapeutic limitations of the native somatostatin-14 peptide. Natural somatostatin has a very short plasma half-life of only 1-3 minutes, rendering it impractical for sustained therapeutic use. mdpi.com Medicinal chemists have employed several key peptide design principles to overcome these limitations:

Size Reduction and Cyclization: The original 14-amino acid structure of somatostatin was truncated to a more stable 8-amino acid core. This core is cyclized via a disulfide bridge between two cysteine residues, a modification that restricts conformational flexibility and enhances metabolic stability. nih.gov

Incorporation of D-Amino Acids: A crucial design feature is the substitution of the naturally occurring L-tryptophan at position 8 with its stereoisomer, D-tryptophan. This change is critical for stabilizing a specific β-II' turn conformation in the peptide's backbone. americanpharmaceuticalreview.com This structural motif, involving the D-Trp and a neighboring lysine (B10760008) residue, is essential for high-affinity receptor binding and biological activity. americanpharmaceuticalreview.com

Pharmacophore Identification: Research identified that a four-amino-acid sequence (Phe-Trp-Lys-Thr) within somatostatin was the minimal region necessary for its biological activity. Analogs like Lanreotide were designed to preserve this essential "pharmacophore" within a more robust and smaller cyclic structure.

These design strategies collectively result in synthetic analogs with significantly longer half-lives and improved receptor subtype selectivity compared to the endogenous hormone. thehealingnet.org

Rationale for Investigating Lanreotide (diTFA) in Peptide Science and Drug Discovery Research

Lanreotide serves as a multifaceted tool in research, primarily due to its distinct physicochemical and biological properties.

Model for Peptide Self-Assembly: One of the most compelling reasons for studying Lanreotide is its remarkable ability to spontaneously self-assemble into highly ordered, monodisperse nanotubes in aqueous solutions. nih.govpnas.org This process involves a hierarchical organization starting from the formation of peptide dimers, which then assemble into β-sheet filaments. researchgate.net These filaments subsequently pack laterally to form the hollow, uniform nanotubes. pnas.orgresearchgate.net This phenomenon makes Lanreotide an exceptional model system for investigating the fundamental principles of biomimetic self-assembly, with potential applications in nanotechnology and the development of novel drug delivery systems. rsc.org

Structure-Activity Relationship (SAR) Studies: The Lanreotide scaffold is frequently used in SAR studies to understand how specific structural modifications impact biological function. For instance, researchers have synthesized and analyzed various epimers (stereoisomers) of Lanreotide to determine how the chirality of each amino acid contributes to receptor binding and antiproliferative activity. pnas.org Such studies are crucial for optimizing peptide drug candidates and for identifying potential impurities that may arise during synthesis. pnas.org

Scaffold for Targeted Agents: Given its high affinity and selectivity for SSTR2 and SSTR5, which are often overexpressed on tumor cells, Lanreotide is an ideal scaffold for developing targeted diagnostic and therapeutic agents. nih.gov By attaching chelating agents like DOTA to the Lanreotide backbone, it can be radiolabeled with various isotopes. These radioconjugates can be used for imaging tumors (scintigraphy) or for delivering targeted radiotherapy, a strategy known as Peptide Receptor Radionuclide Therapy (PRRT). researchgate.net The binding affinity profile of these modified analogs is a critical area of research to ensure they retain their targeting capabilities. researchgate.net

Table of Mentioned Compounds

Properties

Molecular Formula

C58H71F6N11O14S2

Molecular Weight

1324.4 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C54H69N11O10S2.2C2HF3O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1

InChI Key

ZICMZXSFZZKHGN-XCNZXRHRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Lanreotide Ditfa

Solid-Phase Peptide Synthesis (SPPS) Approaches for Lanreotide (B11836) (diTFA)

The primary method for synthesizing Lanreotide is Solid-Phase Peptide Synthesis (SPPS). daicelpharmastandards.comgoogle.com This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. iaea.org

A common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin. rsc.org The synthesis begins with the attachment of the C-terminal amino acid, Threonine (Thr), to the resin. google.com Subsequently, the Fmoc protecting group on the α-amino group is removed, and the next amino acid in the sequence is coupled. This cycle of deprotection and coupling is repeated until the entire linear peptide sequence is assembled on the resin. rsc.org The use of an acid-sensitive resin allows for the cleavage of the peptide from the support upon completion of the synthesis. google.com

Key reagents in the Fmoc-SPPS of Lanreotide include:

Resin: Rink Amide AM resin or Rink Amide MBHA resin are frequently used to generate the C-terminal amide functionality upon cleavage. google.com

Protecting Groups: Acid-labile protecting groups are used for the side chains of the amino acids to prevent unwanted side reactions. These include Boc (tert-butyloxycarbonyl) for Lysine (B10760008) (Lys) and D-Tryptophan (D-Trp), and Trt (trityl) for Cysteine (Cys). google.com

Coupling Reagents: Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to facilitate the formation of peptide bonds.

Deprotection Reagents: A solution of piperidine (B6355638) in dimethylformamide (DMF) is typically used for the removal of the Fmoc group. rsc.org

An alternative to SPPS is the Green Continuous Liquid-Phase Peptide Synthesis (LPPS). This method involves the growing peptide being anchored in an organic phase, with excess reagents and byproducts removed by aqueous extractions. This approach is noted for its scalability and reduced use of hazardous solvents compared to traditional SPPS. aspenapi.com

Impurities that can arise during SPPS include deletion sequences (missing one or more amino acids) and truncated sequences. daicelpharmastandards.comaspenapi.com These are often a result of incomplete coupling or deprotection steps.

On-Resin Disulfide Bond Formation and Cyclization Techniques

A critical step in the synthesis of Lanreotide is the formation of the intramolecular disulfide bond between the two cysteine residues, which results in the cyclic structure of the peptide. Performing this cyclization while the peptide is still attached to the solid support (on-resin) offers advantages by minimizing intermolecular reactions that can lead to dimerization or oligomerization. researchgate.net

Several reagents and methods have been developed for on-resin disulfide bond formation:

Iodine-Mediated Oxidation: The treatment of the linear peptide containing S-Acm (acetamidomethyl) or S-Trt (trityl) protected cysteine residues with iodine can simultaneously deprotect the sulfhydryl groups and facilitate their oxidation to form a disulfide bond. researchgate.net The use of persulfate as an additive in iodine-mediated cyclization has been shown to be highly efficient, achieving macrocyclization in as little as 15 minutes and reducing side products. acs.org

N-Chlorosuccinimide (NCS): NCS is an efficient and rapid reagent for on-resin disulfide formation, completing the reaction within 15 minutes in DMF. acs.org It has been successfully used in the synthesis of other disulfide-containing peptides like oxytocin. acs.org A key advantage of NCS is its compatibility with oxidation-prone amino acids such as methionine and tryptophan. researchgate.netacs.org

Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe): This mild oxidizing reagent has been used for on-resin disulfide bond formation. The use of a solvent system containing 0.4 M LiCl in DMF helps to minimize the formation of peptide oligomers. researchgate.net

The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and purity of the final cyclic peptide.

Synthesis and Characterization of Lanreotide (diTFA) Epimers and Isomers

During the synthesis of peptide drugs like Lanreotide, epimeric impurities (isomers) can form. It is crucial to synthesize and characterize these epimers to correctly identify them and understand their biological activities. rsc.org

A study reported the rapid synthesis of eight possible epimers of Lanreotide using SPPS followed by an on-resin disulfide closure method, which achieved a conversion yield of over 90% for all epimers. rsc.org An analytical method was also developed to separate these epimers, enabling the identification of five epimeric impurities in a commercially available Lanreotide API. rsc.org

The characterization of these epimers and isomers typically involves:

High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of the epimers. A common stationary phase is a C18 column. researchgate.net

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptides. iaea.org

Amino Acid Analysis: To verify the amino acid composition of the peptides. iaea.org

Structure-activity relationship (SAR) studies on these epimers have shown that most of them have compromised antiproliferative activity compared to Lanreotide. However, one epimer, P7, was found to retain antiproliferative activity similar to the parent drug and exhibited comparable serum stability. rsc.org

Rational Design and Chemical Synthesis of Novel Lanreotide (diTFA) Analogs and Derivatives

The rational design of novel Lanreotide analogs aims to create molecules with improved properties, such as increased stability, enhanced receptor selectivity, and greater therapeutic efficacy. irbbarcelona.org This often involves the substitution of natural amino acids with non-natural ones. oxfordglobal.com

One approach has been the development of chimeric molecules that combine the features of somatostatin (B550006) and dopamine (B1211576), targeting both somatostatin and dopamine receptors found in neuroendocrine tumors. researchgate.net Another strategy involves the substitution of specific amino acid sequences with non-natural amino acids, which has led to the design of a peptide that is ten times more stable in blood than the natural hormone somatostatin. irbbarcelona.org

The synthesis of these analogs generally follows the principles of SPPS, with the incorporation of the desired non-natural amino acids at specific positions in the peptide chain. irbbarcelona.org The structural analysis of these new analogs, often aided by techniques like NMR spectroscopy, provides insights into the active conformations of the peptide when interacting with its receptors, which in turn guides further rational design. irbbarcelona.org

Bioconjugation Strategies for Lanreotide (diTFA) in Research Probes and Targeted Systems

Bioconjugation involves chemically linking molecules like Lanreotide to other moieties to enhance their therapeutic or diagnostic capabilities. nih.gov For Lanreotide, these strategies are often employed to create targeted drug delivery systems and diagnostic agents. oxfordglobal.com

Common bioconjugation strategies include:

Lysine Modification: The ε-amino group of the lysine residue in Lanreotide is a common target for conjugation. For example, Lanreotide has been modified with other compounds at the lysine position with high yield. researchgate.net

Tryptophan Modification: An electrochemical bioconjugation method has been developed for the selective modification of tryptophan residues using thiophenols. This technique has been successfully applied to Lanreotide. acs.org

Disulfide Re-bridging: The disulfide bond in Lanreotide can be reduced to release two free thiol groups from the cysteine residues. These thiols can then be reacted with specific linkers, such as a dichloroacetophenone substrate, to form a new bridge, allowing for the attachment of other molecules. nih.gov

Conjugation to Nanocarriers: Lanreotide has been conjugated to lipid-based nanocarriers like PEG-DSPE micelles. nih.gov These Lanreotide-modified micelles can specifically target tumors that overexpress somatostatin receptors, leading to increased accumulation of the therapeutic payload at the tumor site. nih.gov

Chelator Conjugation for Radiopharmaceuticals: The chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be conjugated to Lanreotide. iaea.org This is often done by first protecting the lysine side chain, then reacting the N-terminus with DOTA, followed by deprotection. The resulting DOTA-Lanreotide can then be radiolabeled for diagnostic imaging or targeted radionuclide therapy. iaea.org

These bioconjugation techniques have significantly expanded the potential applications of Lanreotide in medicine. oxfordglobal.com

Structure Activity Relationship Sar Studies of Lanreotide Ditfa and Its Analogs

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

The biological activity of Lanreotide (B11836) is critically dependent on its three-dimensional shape and its ability to bind to SSTRs, particularly SSTR2 and SSTR5, for which it shows high affinity. droracle.aihemonc.orgncats.io In solution, Lanreotide adopts a stable β-hairpin conformation. nih.gov This structure is stabilized by a disulfide bridge between the two cysteine residues and a turn induced by the D-Tryptophan and L-Lysine sequence. nih.gov

Upon binding to SSTR2, Lanreotide induces significant conformational changes in the receptor. nih.gov Cryo-electron microscopy (cryo-EM) studies have revealed that the binding of Lanreotide to SSTR2 causes structural rearrangements of highly conserved motifs within the receptor, facilitating its activation and subsequent signaling to G proteins. nih.gov Specifically, the cytoplasmic end of the sixth transmembrane helix (TM6) moves outward, while the end of TM7 moves inward. nih.gov

The interaction between Lanreotide and SSTR2 is driven by key residues. The β-turn of Lanreotide interacts with residues in the ligand-binding pocket of SSTR2. nih.govresearchgate.net The interaction between the D-Tryptophan at position 4 of Lanreotide and the phenylalanine residue at position 272 of SSTR2 is particularly important, as it influences a "toggle switch" motif within the receptor, leading to its activation. researchgate.net

Impact of Specific Amino Acid Substitutions and Modifications on Somatostatin (B550006) Receptor Binding Affinity and Selectivity

The specific sequence of amino acids in Lanreotide is crucial for its binding affinity and selectivity for different SSTR subtypes. Lanreotide shows preferential binding to SSTR2, with moderate affinity for SSTR3 and SSTR5, and low to no affinity for SSTR1 and SSTR4. nih.gov This selectivity is attributed to specific residues within the SSTRs. nih.gov

Studies involving amino acid substitutions have provided valuable insights into the SAR of Lanreotide. For instance, replacing aromatic residues with alanine (B10760859) completely inhibits the self-assembly of Lanreotide into nanotubes, a property related to its sustained-release formulation, highlighting the importance of π-π stacking interactions. nih.gov However, modifications that affect the peptide's conformation, such as substituting L-Lysine with D-Lysine, can alter the molecular packing and morphology of these self-assembled structures without completely preventing their formation. nih.gov

The introduction of unnatural amino acids has been explored to enhance the stability and bioavailability of peptide drugs. researchgate.net For Lanreotide, the presence of D-Naphthylalanine at the N-terminus and D-Tryptophan are key modifications from the native somatostatin that contribute to its resistance to degradation. nih.govncats.io

The following table summarizes the binding affinities of Lanreotide and a related analog, DOTA-Lanreotide, for different human somatostatin receptor subtypes.

Compoundhsst1 (IC50, nm)hsst2 (IC50, nm)hsst3 (IC50, nm)hsst4 (IC50, nm)hsst5 (IC50, nm)
Lanreotide>1000~1.4152221
DOTA-Lanreotide154~1.4152.50.45
Data sourced from a study on DOTA-Lanreotide. capes.gov.br

Stereochemical Influences on the Biological Activity of Lanreotide (diTFA) Epimers

The stereochemistry of the amino acids in Lanreotide is a critical determinant of its biological activity. Epimers, which are stereoisomers that differ in configuration at only one chiral center, of Lanreotide have been synthesized and studied to understand the impact of stereochemical changes. rsc.org

Research has shown that most epimers of Lanreotide exhibit compromised antiproliferative activity compared to the parent compound. rsc.orgnih.gov This suggests that the specific spatial arrangement of the side chains is essential for optimal receptor binding and subsequent biological response. However, one epimer, designated as P7, was found to retain antiproliferative activity similar to that of Lanreotide. rsc.orgnih.gov Furthermore, the P7 epimer showed serum stability nearly identical to Lanreotide, indicating its potential as a therapeutic agent. rsc.orgnih.gov

The crystal structure of a Lanreotide derivative reveals a β-hairpin conformation, and any deviation from this, as would be expected with epimerization, could disrupt the precise orientation required for effective receptor interaction. pnas.org

In Silico and Experimental Correlative SAR Studies

The integration of computational (in silico) and experimental approaches has been instrumental in elucidating the SAR of Lanreotide and its analogs. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their receptors. rsc.org

In silico studies have been used to investigate the binding interactions of Lanreotide and its epimers with the SSTR2 receptor. rsc.org These studies have helped to rationalize the experimental findings, for instance, by showing how the P7 epimer can maintain a stable interaction with the receptor, similar to Lanreotide. rsc.orgrsc.org Molecular docking studies have predicted the binding scores of Lanreotide and its epimers, providing a theoretical basis for their observed biological activities. rsc.org

Experimental studies, such as the synthesis and biological evaluation of Lanreotide analogs and epimers, provide the essential real-world data to validate and refine the computational models. rsc.orgmdpi.com For example, the synthesis of Lanreotide epimers and the subsequent testing of their antiproliferative activity and serum stability have provided crucial data that can be correlated with in silico predictions. rsc.orgrsc.org This iterative process of computational modeling and experimental validation accelerates the development of novel somatostatin analogs with improved therapeutic profiles.

Molecular and Cellular Mechanisms of Action for Lanreotide Ditfa

Somatostatin (B550006) Receptor (SSTR) Subtype Selectivity and Binding Kinetics

Lanreotide's therapeutic effects are initiated by its binding to somatostatin receptors (SSTRs), which are a family of five distinct G protein-coupled receptors (GPCRs) designated SSTR1 through SSTR5. pnas.orgwikipedia.orgebi.ac.uk The affinity and selectivity with which Lanreotide (B11836) binds to these subtypes are crucial determinants of its biological activity.

Differential Interactions with SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5

Lanreotide exhibits a distinct binding profile across the five SSTR subtypes. It demonstrates the highest affinity for SSTR2 and SSTR5. drugbank.comaiom.itnih.govdroracle.ai Its affinity for SSTR3 is moderate, while it has a significantly lower affinity for SSTR1 and SSTR4. aiom.itdroracle.aibioscientifica.commdpi.com This preferential binding is a key characteristic that distinguishes it from the natural hormone somatostatin, which binds to all five receptor subtypes with relatively high affinity. dovepress.com

The binding affinities of Lanreotide for the different SSTR subtypes have been quantified using various experimental techniques, yielding IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) that illustrate its selectivity. Lanreotide binds with high affinity to SSTR2 (IC50 0.8 nmol/L) and with a lesser affinity to SSTR5 (IC50 5.2 nmol/L). aiom.it Other studies have reported IC50 values for SSTR2, SSTR3, and SSTR5 in the nanomolar range (0.5-1.8 nM, 43-107 nM, and 5.6-32 nM, respectively), while the IC50 values for SSTR1 and SSTR4 are in the micromolar range (500-2,330 nM and 66-2,100 nM, respectively). caymanchem.com This selective binding profile, with a strong preference for SSTR2 and SSTR5, is believed to be the primary mechanism responsible for its therapeutic effects, such as the inhibition of growth hormone (GH) secretion. droracle.aihemonc.org

Interactive Table: Lanreotide (diTFA) Binding Affinity for Somatostatin Receptor Subtypes

Receptor SubtypeBinding Affinity (IC50)Reference
SSTR1Low (micromolar range) aiom.itmdpi.comcaymanchem.com
SSTR2High (nanomolar range, e.g., 0.8 nM) aiom.itmdpi.comcaymanchem.com
SSTR3Moderate (nanomolar range) mdpi.comcaymanchem.comnih.gov
SSTR4Low (micromolar range) mdpi.comcaymanchem.com
SSTR5High (nanomolar range, e.g., 5.2 nM) aiom.itmdpi.comcaymanchem.comnih.gov

Molecular Basis of Ligand-Receptor Recognition and Induced Fit Mechanisms

The selective recognition of SSTR subtypes by Lanreotide is governed by specific molecular interactions at the ligand-binding pocket of the receptor. The five SSTR subtypes are divided into two families based on sequence similarities: SRIF1 (SSTR2, SSTR3, SSTR5) and SRIF2 (SSTR1, SSTR4). pnas.org Lanreotide, along with other somatostatin analogs like octreotide (B344500), shows higher affinity towards the SRIF1 family. elifesciences.org

Structural and sequence analyses have revealed key amino acid residues within the SSTRs that are crucial for ligand binding and selectivity. For instance, a glutamine residue at a specific position in SSTR2, SSTR3, and SSTR5 is thought to be important for high-affinity binding of ligands like Lanreotide, whereas SSTR1 and SSTR4 have a methionine at this position. elifesciences.orgbiorxiv.org The binding of Lanreotide to the receptor is not a simple lock-and-key mechanism but rather involves an "induced fit," where the binding of the ligand causes a conformational change in the receptor. This conformational change is essential for receptor activation and the initiation of downstream signaling. nih.gov The extracellular loops of the SSTRs also play a role in ligand-specific binding. elifesciences.org

Intracellular Signaling Cascades Modulated by Lanreotide (diTFA)

Upon binding to its target SSTRs, Lanreotide initiates a series of intracellular signaling events that ultimately lead to its diverse physiological effects. These signaling cascades are primarily mediated by G proteins.

G-Protein Coupled Receptor Signaling Pathways (e.g., cAMP, PLC, MAP Kinases)

As a G protein-coupled receptor agonist, Lanreotide's binding to SSTRs, particularly SSTR2 and SSTR5, activates inhibitory G proteins (Gi). pnas.orgnih.gov This activation leads to the modulation of several key intracellular signaling pathways:

Inhibition of Adenylyl Cyclase and cAMP: A primary mechanism of Lanreotide action is the inhibition of the enzyme adenylyl cyclase. nih.govnih.gov This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including hormone secretion. drugbank.comnih.govresearchgate.net The reduction in cAMP levels inhibits protein kinase A (PKA) activity, which in turn prevents the activation of downstream targets that promote hormone release. researchgate.net

Modulation of Phospholipase C (PLC): Lanreotide can also influence the phospholipase C (PLC) pathway. drugbank.comnih.gov Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org While some studies suggest SSTR activation can stimulate PLC, SSTR5-mediated antiproliferative effects can involve the inhibition of PLC. nih.govradiologykey.com

Regulation of Mitogen-Activated Protein (MAP) Kinases: The MAP kinase pathway, which includes ERK, JNK, and p38 MAP kinase, is another critical signaling cascade affected by Lanreotide. nih.gov Depending on the cell type, SSTR activation can lead to either activation or inhibition of the MAP kinase pathway, influencing cellular processes like proliferation, differentiation, and apoptosis. nih.gov Lanreotide's antiproliferative effects are often associated with the activation of protein tyrosine phosphatases (PTPs) that can dephosphorylate and inactivate components of the MAP kinase pathway. nih.govresearchgate.net

Downstream Molecular Effectors and Transcription Factor Activation (e.g., wnt, T cell receptor, NF-kB, PI3K/AKT)

The initial signaling events triggered by Lanreotide lead to the modulation of various downstream effectors and transcription factors, which ultimately execute the cellular response.

Wnt, T cell receptor, and NF-kB Signaling: Studies investigating the effects of Lanreotide on immune cells have shown that it can modulate signaling pathways such as the Wnt, T cell receptor (TCR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways. nih.govnih.govdntb.gov.ua In vivo studies in patients with neuroendocrine tumors (NETs) revealed that Lanreotide therapy led to reduced effects on these pathways in CD8+ T cells of patients who responded to the treatment. nih.govnih.gov

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell growth, survival, and proliferation. mdpi.com Somatostatin receptor signaling can interact with this pathway. For instance, PTPs activated by SSTRs can lead to the upregulation of cyclin-dependent kinase inhibitors p21 and p27 through the PI3K/Akt pathway, contributing to cell cycle arrest. mdpi.com

Cellular Responses to Lanreotide (diTFA) in In Vitro Models

The molecular mechanisms of Lanreotide have been extensively studied in various in vitro models, providing valuable insights into its cellular effects.

Inhibition of Hormone Secretion: In primary cultures of human pituitary adenoma cells, Lanreotide has been shown to effectively inhibit the release of growth hormone. caymanchem.comnih.gov This antisecretory effect is a direct consequence of the signaling cascades initiated by SSTR2 and SSTR5 activation, primarily the inhibition of the cAMP pathway. drugbank.comnih.gov

Antiproliferative Effects: Lanreotide exhibits antiproliferative effects in various cancer cell lines. For example, in bronchopulmonary neuroendocrine tumor (BP-NET) cell lines, Lanreotide can diminish cell proliferation. nih.gov In pancreatic neuroendocrine tumor cell lines, Lanreotide has shown antiproliferative effects, particularly in cells resistant to other treatments. frontiersin.org These effects are mediated by the activation of PTPs, cell cycle arrest, and in some cases, induction of apoptosis. dovepress.comfrontiersin.org

Modulation of Immune Cell Function: In vitro studies on healthy donor T cells have been conducted to understand Lanreotide's impact on the immune system. nih.govnih.gov These studies have examined parameters like SSTR expression on different T cell subsets, cytokine production, and the activity of transcription factor signaling pathways in response to Lanreotide treatment. nih.govnih.gov For instance, one study found that Lanreotide, at concentrations up to 5 mcM, did not have significant effects on the induced activation of NFAT, NF-kB, or ERK1/2 in T cells in vitro. nih.gov

Interactive Table: Summary of Cellular Responses to Lanreotide (diTFA) in In Vitro Models

Cell ModelCellular ResponseKey Signaling Pathway(s) InvolvedReference
Human Pituitary Adenoma CellsInhibition of Growth Hormone SecretionInhibition of cAMP pathway caymanchem.comnih.gov
Bronchopulmonary NET Cell Lines (NCI-H720, NCI-H727)Diminished Cell ProliferationModulation of SSTR2 expression, potential interaction with PI3K/mTOR pathway nih.gov
Pancreatic NET Cell Line (BON-1)Inhibition of Cell Viability (at high concentrations)Not fully elucidated, may involve mTOR pathway crosstalk frontiersin.org
Human T-lymphocytesNo significant effect on induced activation of NFAT, NF-kB, or ERK1/2TCR signaling nih.gov

Apoptosis Induction Mechanisms and Pathways

Lanreotide (diTFA) exerts part of its antiproliferative effects by inducing programmed cell death, or apoptosis, in tumor cells. drugbank.compatsnap.com This process is primarily initiated through the binding of Lanreotide to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are often expressed on the surface of neuroendocrine tumor cells. drugbank.comfrontiersin.org The activation of these receptors triggers intracellular signaling cascades that can lead to cell cycle arrest and apoptosis. drugbank.com

The induction of apoptosis by Lanreotide can involve multiple pathways:

Intrinsic (Mitochondrial) Pathway : This pathway is initiated by non-receptor-mediated internal stimuli that cause changes in the inner mitochondrial membrane, leading to the release of cytochrome c. mdpi.comanygenes.com Cytochrome c then associates with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which activates the initiator caspase-9. mdpi.comanygenes.com Caspase-9, in turn, activates executioner caspases like caspase-3, culminating in cell death. aging-us.commdpi.com

Extrinsic (Death Receptor) Pathway : This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, such as Fas or TNF receptors. anygenes.comaging-us.com This binding leads to the formation of a death-inducing signaling complex (DISC) and the activation of the initiator caspase-8. mdpi.com Caspase-8 can then directly activate executioner caspases or cleave the protein Bid, which links the extrinsic to the intrinsic pathway. anygenes.com

Phosphatase Activation : The binding of somatostatin analogs to their receptors can activate protein tyrosine phosphatases. frontiersin.org These enzymes play a crucial role in signal transduction and can initiate apoptotic processes as part of their regulatory functions. frontiersin.org

Research in non-clinical models has demonstrated varied apoptotic responses to Lanreotide depending on the cell type. In a study using a human retinal pigment epithelium cell line (ARPE-19) under diabetic conditions, Lanreotide was found to have a protective, anti-apoptotic effect. nih.gov Treatment significantly decreased the expression of key apoptotic mediators, Caspase-3 and c-Jun N-terminal kinase (JNK). nih.gov Conversely, in GH3 pituitary adenoma cells, Lanreotide was shown to promote apoptosis. medkoo.com This indicates that the apoptotic effect of Lanreotide is highly context-dependent.

Table 1: Research Findings on Lanreotide's Role in Apoptosis

Modulation of Cytokine Production and Immune Cell Signaling Parameters in Non-Clinical Settings

Lanreotide (diTFA) has been shown to possess immunomodulatory properties by altering the production of cytokines and influencing immune cell signaling pathways in non-clinical studies. nih.govnih.gov These effects appear to be specific to the tumor's origin and cellular context. nih.gov

In vitro studies on neuroendocrine tumor (NET) cell lines have revealed that Lanreotide can shift the cytokine balance. nih.gov Specifically, in a pancreatic-derived NET cell line (BON-1), treatment with Lanreotide led to an upregulation of the Th1 cytokine Tumor Necrosis Factor-alpha (TNFα) and a concurrent downregulation of the Th2-associated cytokines Interleukin-6 (IL-6) and Interleukin-10 (IL-10). nih.gov This suggests that Lanreotide can promote a Th1 cytotoxic immune phenotype, which is beneficial for anti-tumor immunity. nih.govnih.gov Interestingly, bronchial-derived NET cells exhibited an opposite cytokine profile in response to Lanreotide, highlighting the tissue-specific nature of its immunomodulatory effects. nih.gov

Further research has explored Lanreotide's direct impact on immune cells. In vitro experiments using T-cell subsets from healthy donors found that Lanreotide had no significant effect on cytokine production or the induction of apoptosis. mdpi.comendocrine-abstracts.org However, analyses of immune cells from NET patients treated with Lanreotide revealed significant effects on key signaling pathways. mdpi.comendocrine-abstracts.orgnih.gov Irrespective of the clinical response, Lanreotide treatment was found to downregulate the Wnt, T-cell receptor (TCR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways in CD8+ T cells. mdpi.comendocrine-abstracts.orgascopubs.orgascopubs.org In patients who responded to the therapy, a downregulation of cytokine and chemokine signaling was observed. mdpi.comendocrine-abstracts.orgnih.gov

Table 2: Research Findings on Lanreotide's Modulation of Cytokines and Signaling in Non-Clinical Settings

Table of Mentioned Compounds

Preclinical Pharmacokinetics, Biodistribution, and Metabolic Fate of Lanreotide Ditfa

Absorption and Distribution Characteristics in Preclinical Animal Models (e.g., rats, beagle dogs)

Preclinical studies in rats and beagle dogs have shown that lanreotide (B11836) is readily absorbed following subcutaneous or intramuscular administration. service.gov.uk After subcutaneous injection in rats, lanreotide demonstrates rapid initial release. cancercareontario.cacancercareontario.ca Similarly, studies in dogs have shown that the immediate release formulation is promptly absorbed from injection sites. service.gov.uk

The distribution of lanreotide is characterized by limited extravascular distribution. service.gov.ukcancercareontario.cacancercareontario.camedsinfo.com.au In healthy volunteers, intravenous administration resulted in a steady-state volume of distribution of 13 L. medsinfo.com.au Toxicological studies in rats and dogs did not reveal any evidence of target organ toxicity, with observed effects such as inhibition of growth rates at high doses being attributed to the pharmacological effect of growth hormone secretion inhibition. hres.ca

Interactive Table: Pharmacokinetic Parameters of Lanreotide in Animal Models

SpeciesFormulationKey Findings
RatsImmediate Release (IRF)Rapid absorption from subcutaneous sites. cancercareontario.cacancercareontario.ca
DogsImmediate Release (IRF)Prompt absorption from intramuscular and subcutaneous sites. service.gov.uk
Rats and DogsRepeated DosingNo evidence of target organ toxicity. hres.ca

Elucidation of Elimination Pathways and Clearance Mechanisms (e.g., Glomerular Filtration, Biliary Excretion) in Animal Studies

The elimination of lanreotide primarily occurs through biliary excretion. cancercareontario.cacancercareontario.cabccancer.bc.ca Studies have shown that less than 5% of the administered dose is excreted in the urine, while less than 0.5% is recovered unchanged in the feces, indicating significant biliary involvement. bccancer.bc.cahpra.iewikidoc.org

In rats, experiments with radiolabeled lanreotide (99mTc-lanreotide) confirmed that it is mainly excreted through the gastrointestinal tract into the feces. nih.gov Perfusion experiments in the rat liver revealed that the bile clearance of 99mTc-lanreotide was substantially higher than that of another somatostatin (B550006) analog, ¹¹¹In-DTPA-octreotide. nih.gov

Analysis of elimination mechanisms in the perfused rat kidney demonstrated that both lanreotide and octreotide (B344500) are primarily eliminated through glomerular filtration. nih.gov However, due to stronger protein binding, the renal clearance of 99mTc-lanreotide was significantly lower than that of ¹¹¹In-DTPA-octreotide. nih.gov

Analysis of Protein Binding Interactions in Preclinical Biological Matrices

In preclinical biological matrices, lanreotide exhibits moderate to high protein binding. In vitro studies with human serum proteins showed binding in the range of 79% to 83%. cancercareontario.caipsen.commedscape.com Another source specifies a range of 78-83%. bccancer.bc.ca

A study comparing radiolabeled lanreotide (99mTc-lanreotide) and octreotide (¹¹¹In-DTPA-octreotide) in rats found that 99mTc-lanreotide was strongly bound to proteins, in contrast to the weak binding of ¹¹¹In-DTPA-octreotide. nih.gov This difference in protein binding contributes to the lower renal clearance of lanreotide compared to octreotide. nih.gov The moderate protein binding suggests that interactions with highly plasma-bound drugs are unlikely. medsinfo.com.au

Comparative Pharmacokinetic Profiles of Lanreotide (diTFA) and Related Peptides in Experimental Animal Models

Comparisons between lanreotide and other somatostatin analogs, such as octreotide and pasireotide (B1678482), reveal distinct pharmacokinetic and pharmacodynamic profiles.

Lanreotide has a longer duration of action than natural somatostatin, which is attributed to its reduced metabolic degradation. fda.gov In rats, subcutaneously administered lanreotide was found to be less active than somatostatin or octreotide in inhibiting glucose-stimulated insulin (B600854) secretion. fda.gov

In terms of receptor binding, both lanreotide and octreotide show high affinity for somatostatin receptor 2 (SSTR2) and lower affinity for SSTR5. nih.govbioscientifica.com Pasireotide, a newer generation analog, has a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. fda.gov This difference in receptor affinity can lead to different pharmacological effects. For instance, in rats, pasireotide inhibited ACTH and corticosterone (B1669441) secretion, whereas octreotide was less effective. fda.gov

The pharmacokinetic profiles also differ. A study comparing long-acting formulations found different times to reach maximum concentration (tmax) for octreotide and lanreotide. researchgate.net

Interactive Table: Comparative Aspects of Somatostatin Analogs

FeatureLanreotideOctreotidePasireotide
Receptor Affinity High for SSTR2, lower for SSTR5 nih.govbioscientifica.comHigh for SSTR2, lower for SSTR5 bioscientifica.comHigh for SSTR1, SSTR2, SSTR3, SSTR5 fda.gov
Insulin Inhibition (in rats) Less active than somatostatin or octreotide fda.govMore active than lanreotide fda.govN/A
ACTH/Corticosterone Inhibition (in rats) N/ALess effective than pasireotide fda.govInhibits secretion fda.gov

Identification and Characterization of Preclinical Metabolic Products

Lanreotide is extensively metabolized, primarily in the gastrointestinal tract following biliary excretion. service.gov.ukcancercareontario.cacancercareontario.cabccancer.bc.cafda.gov The metabolites are then excreted in the feces and urine. service.gov.uk Despite extensive metabolism, information on specific active or inactive metabolites from preclinical studies is limited in the provided search results. bccancer.bc.ca It is noted that the parent drug remains mostly unchanged in the plasma. fda.gov The metabolic pathway may involve cytochrome P450 enzymes, as somatostatin analogs might decrease the metabolic clearance of compounds metabolized by these enzymes, possibly due to the suppression of growth hormone. cancercareontario.camedsinfo.com.auhpra.ieipsen.commedicines.org.uk

Advanced Formulation Science and Research on Lanreotide Ditfa Delivery Systems

Peptide Self-Assembly Phenomena and Supramolecular Hydrogel Formation

Lanreotide (B11836), a synthetic octapeptide analog of somatostatin (B550006), possesses the remarkable ability to spontaneously self-assemble in aqueous solutions into highly ordered, monodisperse nanotubes, which can form a hydrogel. nih.govuniv-rennes1.fr This self-organization is a hierarchical process driven by a delicate balance of intermolecular forces. nih.govacs.org The process begins with the formation of peptide dimers, which then associate into larger structures. nih.govacs.org The resulting hydrogel is a viscous, gel-like substance that can act as an in-situ-forming depot upon injection, providing a slow and controlled release of the peptide. regulations.govd-nb.info

The self-assembly of Lanreotide into nanotubes is a multi-step, hierarchical process that begins at the molecular level and extends to the macroscopic scale. nih.govacs.org The entire process is driven by the amphiphilic nature of the peptide, which features a specific spatial arrangement of hydrophobic and hydrophilic residues. nih.govnih.gov

The fundamental building block of the assembly is a peptide dimer, stabilized primarily by hydrophobic interactions and aromatic side-chain stacking. nih.govacs.org These dimers then associate through the formation of intermolecular antiparallel β-sheets, creating amyloid-like filaments. nih.govuniv-rennes1.fr This "cross-β" organization is a key feature of the assembly. nih.gov

Research has elucidated a specific pathway for the formation of the final nanotube structure, involving stable intermediates. acs.org

Dimer Formation : The process initiates with a monomer-to-dimer equilibrium. This initial step is regulated by both attractive hydrophobic forces and repulsive electrostatic interactions between the positively charged peptides. researchgate.net

Open Ribbon Intermediate : Above a certain concentration, the dimers assemble into stable, 2-D crystalline structures known as open ribbons. acs.orgresearchgate.net These ribbons possess an intrinsic curvature, which is believed to arise from the expression of the peptide's molecular chirality. researchgate.net

Helical Ribbon and Nanotube Closure : The open ribbons are precursors to unstable helical ribbons. acs.org These helical ribbons eventually close to form the final, highly-ordered, and monodisperse nanotubes, which typically have a diameter of about 24 nm. nih.govacs.org The nanotube walls are formed from the lateral packing of approximately 26 of the initial filaments. nih.gov

Three key molecular parameters have been identified as essential for this specific nanotube architecture:

The chemical specificity of two of its three aromatic side chains. nih.govnih.gov

The distinct spatial arrangement of its hydrophilic and hydrophobic residues. nih.govnih.gov

The presence of an aromatic side chain within the molecule's β-turn. nih.govnih.gov

Alterations to these parameters, such as opening the peptide's disulfide bridge or mutating key amino acid residues, can disrupt or alter the self-assembly process, leading to less-ordered structures like amyloid fibers or curved lamellae instead of uniform nanotubes. nih.govresearchgate.net

Table 1: Hierarchical Levels of Lanreotide Self-Assembly
Hierarchical LevelDescriptionPrimary Stabilizing ForcesKey Structural Features
Level 1: DimerizationTwo lanreotide monomers associate to form a dimer. acs.orgHydrophobic effects, aromatic side-chain interactions. nih.govBasic building block of the assembly.
Level 2: Filament FormationDimers pack together to form amyloid-like filaments. nih.govIntermolecular antiparallel β-sheet network. nih.gov"Cross-β" organization. nih.gov
Level 3: Nanotube FormationApproximately 26 filaments pack laterally to form a hollow tube. nih.govLateral association of filaments. nih.govMonodisperse diameter (approx. 24 nm), hollow core. nih.gov
Level 4: Hexagonal LatticeNanotubes pack into a hexagonal lattice. nih.govInter-nanotube interactions.Highly ordered gel-like phase. univ-rennes1.fr

Counterions, which are present to balance the charge of the peptide, play a critical role in modulating the self-assembly process, as well as the rheological properties and stability of the resulting supramolecular structures. nih.gov The type and concentration of these counterions can significantly influence the aggregation kinetics and the final architecture of the assembly. nih.govmdpi.com

For lanreotide, which has two basic residues, the number of associated counterions is a critical factor in the self-aggregation process. nih.gov Acetate (B1210297) is a commonly used counterion in lanreotide formulations. nih.gov Research has shown that formulations with a higher percentage of acetate are characterized by large, cross-linked tubular structures that tend to self-organize into ribbons. nih.gov Trifluoroacetate (TFA), often used during peptide synthesis, can also be present. The FTIR spectrum of lanreotide can be dominated by peaks from TFA counterions bound to arginine residues. researchgate.net

The influence of counterions extends to the physical properties of the hydrogel. For instance, studies on similar self-assembling somatostatin hydrogels have shown that the presence of electrolytes leads to the formation of narrower and denser nanofibrils, which corresponds to a higher storage modulus (G'), indicating a more structured and rigid gel. core.ac.uk Counterions can act as kosmotropic (structure-making) or chaotropic (structure-breaking) agents, thereby influencing aggregate stability and, consequently, the pharmacokinetic properties of the drug formulation. nih.gov The exchange of one counterion for another, such as replacing acetate with chloride, has been shown to slow the release rate of octreotide (B344500) from liquid crystalline formulations and enhance its stability. mdpi.com This highlights the potential to "tune" the formulation's properties by carefully selecting the counterion. nih.gov

Table 2: Effect of Counterions on Peptide Formulations
PeptideCounterion ExchangeObserved Effect on Formulation PropertiesReference
OctreotideAcetate ↓ ChlorideSlower release rate and enhanced stability in liquid crystalline formulations. mdpi.com
LanreotideHigher Acetate ContentFormation of large, cross-linked tubular structures and ribbons. nih.gov
TeverelixAcetate ↓ TrifluoroacetateElimination of gel formation in microcrystalline aqueous suspensions. mdpi.com
Somatostatin Agonists (e.g., Lanreotide)Acetate ↓ OleateEnhanced transdermal delivery. mdpi.com

Strategies for Sustained Release Formulations Research

The unique self-assembling property of lanreotide is fundamental to its use in sustained-release formulations. d-nb.info These formulations are designed to form a depot of drug upon injection, which then releases the active peptide in a controlled manner over an extended period. regulations.govd-nb.info Research in this area focuses on understanding the release kinetics from these depots and developing novel delivery systems to improve peptide stability and control its release profile.

Lanreotide depot formulations are typically supersaturated, gel-like solutions of lanreotide acetate and water. regulations.gov When injected subcutaneously, the formulation interacts with the physiological environment, causing the peptide to precipitate and form a solid or semi-solid in-situ depot. regulations.gov Drug release from this depot is then gradual and prolonged. regulations.gov

The release kinetics are complex and depend on the dissolution of the peptide from this depot structure. regulations.gov Non-clinical studies, often conducted in animal models like dogs, are crucial for understanding these kinetics. For example, a prolonged-release formulation (PRF) of lanreotide was shown to have a higher terminal elimination half-life compared to the autogel formulation, indicating a slower release from the depot. tandfonline.com Such studies demonstrate that after an initial rapid release, lanreotide concentrations decrease slowly, consistent with first-order kinetics from the depot. tandfonline.com The apparent elimination half-life for a lanreotide PRF has been observed to be approximately 54–63 days, supporting the potential for extended dosing intervals. tandfonline.com These supersaturated gel formulations provide a predictable pharmacokinetic profile and steady-state kinetics. researchgate.netresearchgate.net

To overcome challenges associated with oral peptide delivery, such as degradation and poor absorption, advanced formulations like Self Nano-Emulsifying Delivery Systems (SNEDS) are being investigated for lanreotide. nih.govuibk.ac.at SNEDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium. uibk.ac.at

Research has focused on developing SNEDS for lanreotide to protect it from presystemic degradation, particularly thiol-disulfide exchange reactions in the gastrointestinal tract. nih.govtandfonline.com The strategy involves creating a hydrophobic ion-paired complex between the positively charged lanreotide and a negatively charged surfactant, such as sodium deoxycholate. nih.govtandfonline.com This complex can then be loaded into the oily phase of the SNEDS formulation. tandfonline.com

Studies have demonstrated the viability of this approach:

Lanreotide-loaded SNEDS have been successfully formulated with mean droplet sizes in the nanometer range (e.g., 37-45 nm). nih.govtandfonline.com

These formulations have shown a significant protective effect against degradation by thiols like glutathione. In one study, after 3 hours of incubation with glutathione, 80% of lanreotide remained intact when incorporated in an optimized SNEDS formulation. nih.govtandfonline.com

The lipophilic nature of the SNEDS also provides a sustained release of lanreotide over several hours. nih.govtandfonline.com

Table 3: Characteristics of Lanreotide-Loaded SNEDS Formulations
Formulation IDMean Droplet Size (nm)Lanreotide Payload (%)Protection vs. Glutathione (3h)Release ProfileReference
Lan/Deo-SN245 ± 0.206.4%48% intact lanreotideSustained over 3 hours nih.govtandfonline.com
Lan/Deo-SN337 ± 0.025.1%80% intact lanreotideSustained over 3 hours nih.govtandfonline.com

Targeted Delivery System Research Utilizing Lanreotide (diTFA) as a Ligand

Beyond its own therapeutic action, lanreotide is being explored as a targeting ligand to deliver other therapeutic agents, such as chemotherapy drugs, to specific cells. utsouthwestern.eduscholars.direct This strategy leverages the fact that many tumor cells, particularly neuroendocrine tumors, overexpress somatostatin receptors (SSTRs), for which lanreotide has a high binding affinity. utsouthwestern.eduscholars.directnih.gov By attaching lanreotide to a drug delivery vehicle (e.g., a nanoparticle or liposome), the vehicle can be guided to and internalized by SSTR-positive cancer cells. scholars.directnih.gov

This active targeting approach offers several advantages:

Enhanced Specificity : It increases the concentration of the cytotoxic drug at the tumor site while minimizing exposure to healthy tissues. mdpi.com

Improved Efficacy : By promoting receptor-mediated endocytosis, it can lead to greater intracellular drug accumulation and stronger tumor inhibition. utsouthwestern.eduacs.org

Combination Therapy : It allows for the co-delivery of multiple agents, such as a chemotherapeutic drug and a photosensitizer for combined chemo-photothermal therapy. nih.govfrontiersin.org

Research has demonstrated the successful application of lanreotide as a targeting ligand in various nanoparticle systems:

Polymeric Micelles : Lanreotide has been conjugated to PEG-b-PCL copolymers to form micelles for delivering paclitaxel (B517696). utsouthwestern.eduacs.org These micelles showed a hydrodynamic diameter of around 43 nm, high drug encapsulation efficiency, and demonstrated enhanced cytotoxicity in SSTR-positive cancer cells compared to non-targeted micelles. utsouthwestern.eduacs.org

Hybrid Polymer Nanoparticles : In another study, lanreotide was conjugated to hybrid polymer nanoparticles carrying both methotrexate (B535133) (a chemotherapy drug) and polyaniline (a photothermal agent). nih.govfrontiersin.org These multifunctional nanoparticles had a particle size of approximately 188 nm and showed greater uptake and apoptosis-inducing effects in SSTR-positive cancer cells, especially when combined with near-infrared light irradiation. nih.gov

These studies confirm that lanreotide can serve as an effective "homing peptide," making lanreotide-modified nanocarriers a promising strategy for the targeted treatment of SSTR-overexpressing cancers. utsouthwestern.eduacs.org

Table 4: Examples of Lanreotide-Targeted Delivery Systems
Delivery SystemConjugated Drug/AgentParticle Size (nm)TargetKey FindingReference
PEG-b-PCL MicellesPaclitaxel~43SSTR2-positive tumor cellsEnhanced cellular uptake and cytotoxicity via receptor-mediated mechanism. utsouthwestern.eduacs.org
Hybrid Polymer NanoparticlesMethotrexate & Polyaniline~188SSTR-positive cancer cellsGreater uptake and enhanced apoptosis, especially with NIR irradiation. nih.gov
Polymer NanoparticlesMethotrexateNot specifiedSSTR-positive tumor cellsInduces specific binding to target cells. scholars.direct

Micellar Systems and Nanocarrier Conjugates for Receptor-Specific Delivery

The development of advanced drug delivery systems for Lanreotide (diTFA) has increasingly focused on leveraging its high affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are often overexpressed on the surface of various tumor cells. acs.orgnih.govnih.gov This has led to the design of sophisticated micellar systems and nanocarrier conjugates that use Lanreotide not as the primary therapeutic agent, but as a "homing peptide" or targeting ligand to guide encapsulated therapies directly to cancer cells. acs.orgnih.gov This active targeting strategy aims to enhance drug accumulation at the tumor site, thereby increasing therapeutic efficacy while potentially minimizing systemic side effects. tandfonline.comtandfonline.com

Research has centered on conjugating Lanreotide to biocompatible and biodegradable polymers that self-assemble into micelles. These are core-shell nanostructures capable of encapsulating hydrophobic drugs. A prominent example involves conjugating Lanreotide to the distal end of the polyethylene (B3416737) glycol (PEG) block of diblock copolymers such as poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-b-PCL). acs.orgnih.govutsouthwestern.edu In these systems, the hydrophobic PCL core serves as a reservoir for anticancer drugs like paclitaxel, while the hydrophilic PEG shell, decorated with Lanreotide, forms a stealth layer that also actively seeks out SSTR2-positive cells. acs.orgmdpi.com

Another well-studied platform utilizes the phospholipid-based polymer 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(poly(ethylene glycol))-2000] (PEG-DSPE). nih.govtandfonline.comtandfonline.com By attaching Lanreotide to PEG-DSPE, researchers have created active targeted micelles that demonstrate a strong affinity for SSTR2-expressing tumors. nih.govtandfonline.com These nanocarriers have shown success in delivering their payload more effectively to target cells compared to their non-targeted counterparts. nih.govtandfonline.com Beyond polymeric micelles, Lanreotide has also been used to functionalize other nanocarriers, such as gold nanoparticles, for targeted delivery and enhanced radiosensitization of SSTR2-expressing cancer cells. iaea.org

The physical characteristics of these nanocarriers are meticulously engineered to optimize their in vivo performance. For instance, Lanreotide-modified PEG-b-PCL micelles loaded with paclitaxel have been formulated to be spherical with a hydrodynamic diameter of approximately 43.2 nm. acs.orgnih.govutsouthwestern.edu This size is considered favorable for exploiting the enhanced permeability and retention (EPR) effect in solid tumors. mdpi.com Furthermore, these systems exhibit high drug encapsulation efficiency and a slow drug release rate, which are crucial for sustained therapeutic action. acs.orgnih.govutsouthwestern.edu

Table 1: Characteristics of Lanreotide-Conjugated Nanocarrier Systems

Nanocarrier System Targeting Ligand Core Material / Nanoparticle Encapsulated Agent Hydrodynamic Diameter (nm) Drug Encapsulation Efficiency (%) Source(s)
Lanreotide-PM-PTX Lanreotide Poly(ε-caprolactone) (PCL) Paclitaxel 43.2 ± 0.4 87.1 ± 2.8 acs.orgnih.govutsouthwestern.edu
Lanreotide-PM Lanreotide PEG-DSPE Paclitaxel ~18 Not specified nih.govtandfonline.com

Investigation of Receptor-Mediated Cellular Uptake Mechanisms in Targeted Delivery Research

A cornerstone of targeted delivery research is the definitive confirmation that the nanocarrier's enhanced uptake into cancer cells is mediated by the intended receptor. For Lanreotide-functionalized nanocarriers, extensive research has been conducted to verify that their cellular internalization is primarily driven by SSTR2 binding. acs.orgnih.gov These investigations typically involve a series of in vitro experiments using cell lines with differential SSTR2 expression levels. acs.orgmdpi.com

A common experimental model compares uptake in a high SSTR2-expressing cell line, such as human small cell lung cancer (H446), with a low SSTR2-expressing cell line, like human breast cancer (MCF-7). acs.orgmdpi.com In these studies, nanocarriers are often loaded with a fluorescent probe (e.g., coumarin-6) to allow for visualization and quantification of cellular uptake via confocal microscopy and flow cytometry. utsouthwestern.edu Results consistently demonstrate significantly higher fluorescence intensity in the SSTR2-positive H446 cells compared to the SSTR2-negative MCF-7 cells after incubation with Lanreotide-conjugated micelles. acs.orgutsouthwestern.edu This differential uptake strongly suggests a receptor-dependent mechanism. acs.org

To further substantiate that the uptake is specifically via SSTRs, competitive inhibition studies are performed. nih.govresearchgate.net In these experiments, SSTR2-positive cells are pre-incubated with an excess of free Lanreotide before being exposed to the Lanreotide-conjugated nanocarriers. The presence of free Lanreotide saturates the SSTR2 binding sites on the cell surface, leading to a significant reduction in the uptake of the fluorescently-labeled micelles. nih.govtandfonline.com This competitive phenomenon provides compelling evidence that the internalization process is a specific, receptor-mediated endocytosis event rather than non-specific phagocytosis. nih.govtandfonline.com In vivo studies in tumor-bearing mouse models further corroborate these findings, showing higher accumulation of Lanreotide-modified micelles in SSTR2-high expression tumor xenografts. nih.govtandfonline.com

Analytical and Physicochemical Characterization Methodologies for Lanreotide Ditfa Research

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in the analysis of pharmaceutical peptides like Lanreotide (B11836), providing high-resolution separation for both quantification and the detection of closely related impurities.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of Lanreotide and quantifying its content. fda.gov The development of a robust HPLC method is essential for separating the main peptide from process-related impurities and degradation products. fda.gov These impurities can arise during synthesis or storage and may impact the product's safety and effectiveness. frontiersin.org

Method development often involves a reversed-phase (RP-HPLC) approach, which is well-suited for separating peptides and other hydrophobic molecules. frontiersin.orgnih.gov The selection of the stationary phase, typically a C18 or C8 column, and the mobile phase composition are critical parameters optimized to achieve efficient separation. frontiersin.orgnih.gov A common issue in the separation of Lanreotide is the low degree of separation when using traditional trifluoroacetic acid (TFA) systems with an acetonitrile/water gradient. google.com To overcome this, alternative methods have been developed. For instance, a method utilizing a mixed stationary phase and a mobile phase containing a triethylammonium (B8662869) phosphate (B84403) buffer salt solution and a sodium perchlorate (B79767) buffer salt solution has been shown to improve the detection of impurities not seen in standard TFA systems. google.com

Validation of the HPLC method is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure its reliability. frontiersin.org Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. frontiersin.orgnih.gov For example, a validated method for a peptide therapeutic demonstrated excellent linearity over a specified concentration range and high sensitivity with low LOD and LOQ values. frontiersin.org The proposed release specifications for Lanreotide drug substance include purity by HPLC, peptide content by HPLC, and limits for individual and total peptide-related impurities. fda.gov

Table 1: Example Parameters for a Validated RP-HPLC Method for Peptide Analysis

Parameter Specification Finding
Column Waters X.Bridge C18, 4.6 mm × 250 mm, 5 µm Effective separation of parent compound and impurities achieved. frontiersin.org
Mobile Phase A 20 mmol/L Potassium Dihydrogen Phosphate (KH2PO4) and Acetonitrile (ACN) (19:1 v/v) Provided good peak shape and resolution. frontiersin.org
Mobile Phase B Acetonitrile (ACN) Used in a gradient elution program for optimal separation. frontiersin.org
Flow Rate 1.0 mL/min Maintained consistent retention times. frontiersin.org
Detection UV at 260 nm Appropriate wavelength for detecting the peptide and its impurities. frontiersin.org
Injection Volume 10 µL Standardized volume for accurate quantification. frontiersin.org
Linearity (r²) ≥ 0.99 Method demonstrated excellent linearity across the concentration range. frontiersin.org
Accuracy (% Recovery) 92.4% to 108.5% The method is accurate for the quantification of the analyte. nih.gov

| Precision (RSD) | Inter-day: 5.8% to 12.8%, Intra-day: 0.7% to 7.9% | The method is precise and reproducible. nih.gov |

This table is a representative example based on typical HPLC method validation data for pharmaceutical analysis and may not reflect the exact parameters for Lanreotide (diTFA).

Spectrometric and Spectroscopic Approaches

Spectrometric and spectroscopic techniques are indispensable for confirming the identity and characterizing the higher-order structure of Lanreotide.

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and elucidate the structure of Lanreotide and its impurities. fda.gov The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecule, which serves as a primary identification method. fda.gov For Lanreotide, which has a molecular weight of 1096.34 Da for the anhydrous free peptide, MS confirms this fundamental characteristic. fda.gov

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is employed to fragment the parent ion and analyze the resulting product ions. This fragmentation pattern provides detailed structural information, helping to sequence the peptide and identify the specific sites of modification in impurities or degradation products. nih.govnih.gov For instance, in the bioanalysis of Lanreotide, fragmentation of the doubly charged precursor ion ([M+2H]²⁺) at m/z 548.8 to a product ion at m/z 170.0 was used for quantification. nih.gov This level of structural detail is crucial for characterizing the five major peptide-related impurities found in the Lanreotide drug substance, which include both process impurities and degradation products. fda.gov

Table 2: Mass Spectrometry Data for Lanreotide Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Application
Lanreotide 548.8 [M+2H]²⁺ 170.0 ESI+ Quantification in plasma nih.gov

This table provides an example of MS parameters used in Lanreotide analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used not only for the structural characterization of Lanreotide at the atomic level but also for investigating its higher-order supramolecular structures and molecular dynamics. fda.govnih.gov Specifically, advanced NMR techniques have been pivotal in understanding the self-assembly of Lanreotide into a gel-like formulation, known as Autogel. nih.govresearchgate.net

Pulsed Field Gradient (PFG) Diffusion-Ordered Spectroscopy (DOSY) NMR is a non-invasive method used to characterize the self-assembly and mobility of Lanreotide molecules. nih.govnih.gov By measuring the diffusion coefficient of the peptide, researchers can calculate the hydrodynamic radii of the resulting supramolecular assemblies. researchgate.netdntb.gov.ua This provides insight into the size and organization of the structures formed. Studies have shown that the diffusion coefficient is sensitive to the formulation protocol, such as the concentration of acetate (B1210297) counterions, which influences the self-assembly process. researchgate.netmdpi.com

Magnetic Resonance Imaging (MRI) complements DOSY NMR by providing spatial information about the formulation's structure. nih.govresearchgate.net Together, these NMR-based methods allow for the characterization of peptide self-assembly in a non-disruptive manner, which is an advantage over sample-destructive techniques like scanning electron microscopy. nih.gov This combined approach helps in building molecular models of the supramolecular structures and understanding the factors that govern their formation and stability. researchgate.netnih.gov

Table 3: NMR Research Findings on Lanreotide Supramolecular Assembly

Technique Parameter Measured Key Finding Reference
PFG-DOSY NMR Diffusion Coefficient (D) The diffusion coefficient was used to calculate the hydrodynamic radii of self-assembled structures. researchgate.netnih.gov researchgate.netnih.gov
PFG-DOSY NMR Influence of Acetate Higher acetate concentrations led to the formation of larger, cross-linked tubular structures. mdpi.com mdpi.com
HR-MAS NMR Molecular Mobility Provided information on the mobility of different parts of the peptide within the supramolecular structure. nih.gov nih.gov

| MRI | Supramolecular Folding | Integrated with DOSY data to reconstruct the three-dimensional folding of the supramolecular assembly. nih.gov | nih.gov |

Microscopy Techniques for Supramolecular Structure Analysis

Microscopy provides direct visualization of the nanoscale structures formed by the self-assembly of Lanreotide, offering a powerful complement to spectroscopic data.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that enables the visualization of surfaces at the nanometer scale. digitalsurf.com It is particularly valuable for characterizing the morphology of soft biological samples and supramolecular structures like those formed by Lanreotide. mdpi.comdigitalsurf.com In the study of Lanreotide formulations, AFM has been used to directly observe the self-assembled nanostructures. nih.govresearchgate.net

AFM imaging, typically performed in tapping mode to protect the soft sample, has revealed that Lanreotide self-assembles into well-defined tubular structures. mdpi.com These nanotubes can further organize into larger ribbon-like formations. mdpi.com By analyzing the AFM height images and line profiles, researchers can measure the dimensions (height and width) of these nanotubes and ribbons, providing quantitative data on the supramolecular architecture. mdpi.com This information, when integrated with findings from NMR spectroscopy, allows for a comprehensive understanding of the hierarchical self-assembly process of Lanreotide, from individual molecules to complex nanostructured hydrogels. nih.govmdpi.com

Table 4: AFM Findings on Lanreotide Nanostructures

Observed Structure Typical Dimensions Key Observation Reference
Tubular Structures Nanometer scale height and width These are the fundamental self-assembled units of the Lanreotide formulation. mdpi.com mdpi.com

| Ribbons | Formed by the self-organization of tubular structures | Indicates a higher level of hierarchical organization in the hydrogel. mdpi.com | mdpi.com |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an analytical technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. anapath.chlabtoo.com The interaction of the electrons with the atoms in the sample generates various signals that contain information about the surface topography and composition. anapath.ch For peptide-based pharmaceuticals like lanreotide, SEM is a standard method for characterizing the supramolecular structures that form through self-assembly. nih.gov

In the study of Lanreotide acetate, SEM has been instrumental in visualizing its self-assembly process in aqueous solutions. Research using freeze-fracture SEM revealed that the concentration of Lanreotide acetate in water directly influences the type of nanostructure formed. researchgate.net At a low concentration of 2% (w/w), no discernible structures were visualized. researchgate.net However, within a concentration range of 5% to 20% (w/w), lanreotide was observed to self-assemble into long, monodisperse nanotubes. researchgate.net These nanotubes pack together hexagonally and have an average radius of approximately 120 Å, a dimension that remains independent of the peptide concentration within this range. researchgate.net As the concentration of the peptide increases, the density of these nanotube structures also increases. researchgate.net This self-assembly into nanotubes is a key characteristic of lanreotide's formulation. nih.govnih.gov

Table 1: Effect of Lanreotide Acetate Concentration on Nanostructure Formation as Observed by Electron Microscopy researchgate.net
Lanreotide Acetate Concentration (% w/w in water)Observed Supramolecular StructureStructural Details
2%No structure visualized-
5% - 20%Long nanotubesAverage radius of ~120 Å
>20%Increased density of structuresIndicative of further aggregation or altered assembly

Cell-Based Assays for In Vitro Research Characterization

Cell-based assays are fundamental tools in biomedical research, providing critical insights into the biological effects of a compound at the cellular level. For Lanreotide (diTFA), these in vitro assays are essential for characterizing its influence on cellular functions, survival, and the underlying molecular mechanisms of its action. mdpi.comnih.gov

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser beam. jrd.or.krnews-medical.net It is a valuable research tool for assessing various aspects of T cell function, including proliferation, survival, cytokine production, and cell signaling. jrd.or.kr

In the context of lanreotide research, flow cytometry has been employed to investigate the compound's in vitro effects on the function and survival of immune cells, particularly T cell subsets. mdpi.comnih.gov Studies have used this method to quantify the expression of somatostatin (B550006) receptors (SSTRs), to which lanreotide binds, on the surface of different T cell populations, including cytotoxic T cells (Tc), helper T cells (Th), and regulatory T cells (Treg). mdpi.comnih.gov One study found high expression of SSTR2 on healthy donor T cells, with low to no expression of other SSTR subtypes. endocrine-abstracts.org

Furthermore, flow cytometry assays have been used to assess whether lanreotide directly impacts T cell functions, such as the production of intracellular cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), or the induction of apoptosis (programmed cell death). nih.gov The findings from these in vitro studies on healthy donor T cells indicated that lanreotide did not have a significant effect on T cell apoptosis or on the production of IL-2 and IFNγ following stimulation. nih.govendocrine-abstracts.org This suggests that lanreotide's therapeutic effects observed in vivo may not be due to direct cytotoxicity or functional modulation of T cells in the manner tested. mdpi.comnih.gov

Table 2: In Vitro Effects of Lanreotide on T Cell Cytokine Production nih.gov
T Cell SubsetCytokineBaseline Production (PMA/Ion induced, % positive cells)Effect of Lanreotide
Cytotoxic T cells (Tc)IFNγ32.7 ± 5.1%No significant effect
Helper T cells (Th)IFNγ15.8 ± 2.3%No significant effect
Regulatory T cells (Treg)IFNγ6.7 ± 1.1%No significant effect
Helper T cells (Th)IL-232.6 ± 5.1%No significant effect
Regulatory T cells (Treg)IL-223.6 ± 2.8%No significant effect
Cytotoxic T cells (Tc)IL-28.9 ± 1.8%No significant effect

Gene and protein expression profiling are comprehensive techniques used to measure the activity of thousands of genes and proteins simultaneously, providing a global view of cellular function and the molecular pathways affected by a compound. thermofisher.commedsci.org These methods are crucial for elucidating the mechanism of action of drugs like lanreotide. drugbank.comnih.gov

In in vitro studies involving lanreotide, gene and protein expression analyses have been used to understand its antiproliferative effects on cancer cell lines. Research on bronchopulmonary neuroendocrine tumor (BP-NET) cell lines (NCI-H720 and NCI-H727) has explored how lanreotide, particularly in combination with other inhibitors, alters cancer-associated pathways. nih.govfrontiersin.org A multiplexed gene expression analysis on the NCI-H720 cell line revealed that combining lanreotide with the PI3K inhibitor BYL719 had a more potent effect on the downregulation of mitogens (substances that encourage cell division) than lanreotide alone. frontiersin.org

Moreover, these studies have shown that treatment can induce the expression of SSTR2 and SSTR5, the primary receptors for lanreotide, potentially enhancing its therapeutic effect. frontiersin.org Other in vitro research has demonstrated that lanreotide can induce the expression of Th1 cytokines in pancreatic neuroendocrine tumor cell lines, suggesting a modulation of the tumor's immune microenvironment. nih.gov While many of the significant signaling pathway alterations, such as those involving Wnt, T cell receptor (TCR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling, have been more prominently observed in in vivo patient samples, the foundational in vitro work is key to identifying these targets. mdpi.comnih.govnih.gov

Table 3: Selected In Vitro Gene and Protein Expression Changes in Response to Lanreotide and Combination Treatments in BP-NET Cell Lines frontiersin.org
Cell LineTreatmentObserved EffectKey Finding
NCI-H720BYL719 + EverolimusInduced expression of SSTR2 and SSTR5Upregulation of lanreotide's target receptors
NCI-H727BYL719Induced expression of SSTR2 and SSTR5Upregulation of lanreotide's target receptors
NCI-H720BYL719 + LanreotideStronger downregulation of mitogens vs. lanreotide aloneEnhanced antiproliferative signaling
NCI-H720 & NCI-H727BYL719 + Everolimus + LanreotideDiminished cell proliferationPotentiated antiproliferative effect

Computational and Biophysical Modeling of Lanreotide Ditfa

Molecular Docking Simulations of Ligand-SSTR Interactions

Molecular docking simulations are pivotal in elucidating the binding mode of Lanreotide (B11836) to its primary targets, the somatostatin (B550006) receptors (SSTRs), particularly SSTR2. These computational techniques predict the preferred orientation of Lanreotide within the receptor's binding pocket, offering a static but detailed view of the key intermolecular interactions.

Recent studies, often guided by high-resolution cryogenic electron microscopy (cryo-EM) structures of SSTR2, have refined our understanding of this interaction. Docking simulations consistently show that Lanreotide, like the endogenous somatostatin-14 (SST-14), positions its core pharmacophore—a specific sequence of amino acids (Phe-D-Trp-Lys-Thr)—deep within the binding pocket of SSTR2. ageb.be The D-Trp and Lys residues of Lanreotide are identified as critical anchors, forming strong hydrophobic interactions and salt bridges with the receptor. researchgate.net

Structural and functional analyses have revealed that specific residues within the SSTR2 binding pocket are crucial for the high-affinity and selective binding of Lanreotide. For instance, interactions with Q102(2.63), N276(6.55), and F294(7.35) may be responsible for the selectivity of Lanreotide for SSTR2 over other subtypes like SSTR1 or SSTR4. The binding is further stabilized by a network of hydrogen bonds and hydrophobic contacts with several transmembrane (TM) residues. researchgate.net In some simulations, the lysine (B10760008) (Lys) residue of the ligand is shown to form a salt bridge with Asp122(3.32) and a hydrogen bond with Gln126(3.36), while also engaging in multiple hydrophobic interactions with residues such as Phe272(6.51), Val298(7.39), and Tyr302(7.43). ageb.be These detailed interaction maps are invaluable for the structure-based design of new SSTR modulators with tailored selectivity and efficacy. frontiersin.org

Key Interacting Residues in Lanreotide-SSTR2 Binding from Docking Simulations
Lanreotide Residue/MotifSSTR2 ResidueInteraction TypeReference
D-Trp, LysGeneral Binding PocketHydrophobic Interactions, Salt Bridge researchgate.net
Pharmacophore (Phe-D-Trp-Lys-Thr)Asp122(3.32), Gln126(3.36), Phe272(6.51), Val298(7.39), Tyr302(7.43)Salt Bridge, Hydrogen Bond, Hydrophobic ageb.be
General StructureGln102(2.63), Asn276(6.55), Phe294(7.35)Contributes to SSTR2 Selectivity researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Mechanism Elucidation

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the Lanreotide-SSTR interaction, revealing the conformational changes in both the ligand and the receptor over time. These simulations, often running for microseconds, are essential for understanding the complete binding mechanism and receptor activation.

MD simulations of Lanreotide bound to SSTR2 have shown that ligand binding induces significant conformational rearrangements critical for receptor activation. researchgate.net A key event is the outward movement of the cytoplasmic end of transmembrane helix 6 (TM6) by approximately 10 Å, a hallmark of class A GPCR activation. snmjournals.org This movement is triggered by a cascade of changes initiated by the interaction between the D-Trp residue of Lanreotide and the "toggle switch" motif (involving residues W269(6.48) and F272(6.51)) within the receptor. snmjournals.org Furthermore, simulations confirm that upon agonist binding, the extracellular loop 2 (ECL2) of SSTR2 closes over the binding pocket, effectively capping the ligand and stabilizing the active state. researchgate.net

Beyond receptor binding, MD simulations have been instrumental in studying the hydration and self-assembly of Lanreotide. acs.orgchemcomp.com These studies show that the peptide surface is heterogeneously hydrated, with distinct hydrophilic and hydrophobic regions. core.ac.uk Water molecules near the surface exhibit unusual dynamics, including a slowdown in rotation but an acceleration in translation, which is linked to hopping processes between hydrophilic zones. core.ac.uk This unique hydration behavior is thought to be a critical factor in driving the initial stages of peptide self-assembly. chemcomp.comcore.ac.uk Simulations of Lanreotide monomers in solution provide numerical evidence of their self-assembly into dimers, the first step in the formation of larger supramolecular structures. acs.orgchemcomp.com

Summary of MD Simulation Findings for Lanreotide
Simulation FocusKey FindingsSimulation Parameters (Example)Reference
Lanreotide-SSTR2 ComplexOutward swing of TM6 (~10 Å); Inward movement of TM7 (~5 Å); ECL2 closes upon agonist binding.µs-long multi-copy simulations; CHARMM36 (C36) force field. researchgate.netresearchgate.netsnmjournals.org
Hydrated Lanreotide MonomerHeterogeneous surface hydration; Anomalous water dynamics (slow rotation, fast translation).AMBER force field, CHELPG charges, Ewald sum; NpT ensemble at 300 K, 1 bar for 10 ns. acs.orgchemcomp.comcore.ac.uk
Lanreotide Self-AssemblyNumerical evidence of dimer formation; Elucidation of interactions driving self-organization.GROMACS software; Lennard-Jones potential with 12 Å cutoff. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For Lanreotide and other somatostatin analogs, QSAR studies are crucial for optimizing peptide design to enhance binding affinity, selectivity, and therapeutic efficacy.

Although specific QSAR studies focusing exclusively on Lanreotide derivatives are not extensively published, broader 3D-QSAR studies on SSTR ligands provide valuable insights applicable to Lanreotide's optimization. researchgate.net These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). For a series of SSTR2 agonists, CoMFA and CoMSIA models have successfully identified key structural features that govern activity. These models reveal that the biological activity of an SSTR2 ligand is enhanced by substitutions that are electronegative, less bulky, and capable of hydrogen bonding. researchgate.net

Such QSAR models generate 3D contour maps that visualize the favorable and unfavorable regions around the peptide scaffold. For example, a map might indicate that adding a bulky, hydrophobic group at a certain position would decrease binding affinity, whereas adding a hydrogen bond donor at another position would increase it. These predictive models serve as a powerful guide for medicinal chemists in the rational design of new analogs. researchgate.net By correlating structural descriptors with activity, QSAR can accelerate the discovery of next-generation somatostatin analogs with improved properties, such as higher affinity for specific SSTR subtypes or enhanced metabolic stability, without the need for exhaustive synthesis and screening. researchgate.netuniroma1.it

Principles of QSAR Modeling for Somatostatin Analog Optimization
QSAR MethodPrincipleApplication to Lanreotide AnalogsReference
CoMFA (Comparative Molecular Field Analysis)Correlates biological activity with 3D steric and electrostatic fields of aligned molecules.Identifies spatial regions where bulky or charged groups would enhance or diminish SSTR2 binding. researchgate.net
CoMSIA (Comparative Molecular Similarity Index Analysis)Extends CoMFA by adding hydrophobic, hydrogen bond donor, and acceptor fields.Provides a more detailed map for optimizing hydrophobicity and hydrogen bonding patterns for improved affinity. researchgate.net
General Findings for SSTR LigandsActivity is often increased by electronegative, less-bulky, and hydrophobic substitutions.Guides the modification of Lanreotide's non-pharmacophore residues to improve its therapeutic profile. researchgate.netacs.orgacs.org

Theoretical Prediction and Modeling of Peptide Self-Assembly and Supramolecular Architectures

One of the most remarkable properties of Lanreotide is its ability to spontaneously self-assemble in water into highly ordered, monodisperse nanotubes. uniroma1.itresearchgate.net Theoretical and biophysical modeling have been essential in deciphering the molecular origins and hierarchical pathway of this complex process.

The self-assembly process is hierarchical, beginning with the formation of peptide dimers. acs.org Modeling studies, supported by experimental data from NMR and analytical centrifugation, show that this dimerization is a thermodynamically stable and crucial first step. acs.org These dimers then associate through a combination of hydrogen bonding and aromatic interactions to form intermediate structures, such as open ribbons. acs.org Finally, these ribbons grow and close to form the final, stable nanotube structure, which has a diameter of about 24 nm. uniroma1.itresearchgate.net

Theoretical models have identified several key molecular parameters that drive this self-assembly:

Amphiphilicity : The spatial segregation of hydrophilic and hydrophobic residues on opposite faces of the peptide is critical. This amphipathic character promotes the initial dimerization and subsequent organization. uniroma1.it

Aromatic Interactions : The three aromatic residues in Lanreotide play a crucial role. Mutational studies combined with modeling show that the specificity of these side chains is essential for the formation of well-ordered nanotubes. researchgate.netuniroma1.it

Peptide Conformation : The cyclic nature of the peptide and the specific β-turn conformation are prerequisites for forming the correct architecture. Opening the peptide cycle or altering the conformation leads to the formation of less-ordered structures like amyloid fibers instead of nanotubes. uniroma1.it

These models provide a detailed roadmap of the self-assembly pathway, highlighting how the molecular-level information encoded in the peptide's primary sequence dictates the emergence of complex, functional supramolecular architectures. acs.orgacs.org This understanding is not only fundamental to its pharmaceutical formulation but also offers a blueprint for designing novel peptide-based nanomaterials. researchgate.net

Hierarchical Self-Assembly of Lanreotide
Level of OrganizationDescriptionKey Driving ForcesReference
1. DimerizationTwo Lanreotide monomers associate.Hydrophobic interactions, repulsion between charged residues. acs.org
2. Ribbon FormationDimers assemble into flat, open ribbons.Aromatic interactions, intermolecular hydrogen bonds. acs.org
3. Nanotube FormationRibbons curve and close to form hollow nanotubes (~24 nm diameter).Minimization of energy, defined wall curvature set by intermediate structures. uniroma1.itresearchgate.netacs.org

Research on Lanreotide Ditfa Stability and Degradation Pathways

Chemical Stability Under Various Environmental Conditions (e.g., pH, Temperature, Light)

The chemical stability of Lanreotide (B11836) is a critical factor for its formulation, storage, and therapeutic efficacy. Research has shown that its stability is influenced by several environmental factors, including temperature, pH, and exposure to light.

Temperature: The stability of Lanreotide is highly dependent on its physical state and the surrounding temperature. For the lyophilized (freeze-dried) powder form, it is stable for up to three weeks at room temperature, but for long-term storage, it should be kept desiccated below -18°C. raybiotech.com The commercial aqueous formulation of Lanreotide acetate (B1210297) demonstrates stability for at least 24 months when stored under refrigerated conditions at 5°C (between 2°C to 8°C). fda.gov Once reconstituted, Lanreotide should be stored at 4°C and used within 2 to 7 days. raybiotech.com To prevent degradation from repeated temperature fluctuations, freeze-thaw cycles should be avoided. raybiotech.com

pH and Counterions: The stability and aggregation properties of Lanreotide in solution are significantly affected by pH. nih.gov The self-assembly of Lanreotide into the stable nanotube structures that form the basis of its long-acting depot formulation is critically dependent on the pH and the concentration of its counterion, acetate. nih.gov The presence and concentration of acetic acid are crucial for modulating the self-aggregation process and ensuring the stability of the final supramolecular structure. nih.gov This indicates that deviations from the optimal pH range can disrupt the noncovalent interactions holding the self-assembled structure together, potentially leading to degradation or altered release kinetics.

Light: Exposure to light is another factor that can affect the stability of Lanreotide. To maintain its integrity, the drug substance is recommended to be protected from light during storage. fda.gov

The following table summarizes the stability of Lanreotide under various conditions.

ConditionFormulationRecommended Storage TemperatureNoted Stability
Long-Term StorageLyophilized PowderBelow -18°C (desiccated)Stable for extended periods
Short-Term StorageLyophilized PowderRoom TemperatureStable for up to 3 weeks raybiotech.com
Long-Term StorageAqueous Solution (Commercial)5°C (± 3°C)Stable for at least 24 months fda.gov
After ReconstitutionAqueous Solution4°CStable for 2-7 days raybiotech.com

Enzymatic Degradation Mechanisms (e.g., Proteolytic Cleavage)

Like other peptide-based drugs, Lanreotide is susceptible to enzymatic degradation by proteases in the body. However, as a synthetic analogue of the natural hormone somatostatin (B550006), its structure has been modified to be significantly more resistant to breakdown, contributing to its much longer half-life and duration of action. wikipedia.org

Thiol-Disulfide Exchange Reactions and Strategies for Protection in Biological Mimics

The intramolecular disulfide bond between two cysteine residues is a key structural feature of Lanreotide, responsible for its cyclic shape and biological activity. This bond, however, can be a target for thiol-disulfide exchange reactions. nih.govnih.gov This type of reaction is initiated by a nucleophilic attack on the disulfide bond by a free thiolate anion (R-S⁻), commonly from endogenous molecules like cysteine or glutathione. researchgate.netresearchgate.net

The reaction proceeds through a mixed disulfide intermediate, which can lead to the reduction and opening of Lanreotide's cyclic structure. nih.gov This conformational change can compromise the peptide's ability to bind to its target somatostatin receptors, thereby reducing its therapeutic activity.

Strategies for protecting against thiol-disulfide exchange in biological mimics and formulations include:

Conformational Shielding: The three-dimensional structure of Lanreotide inherently offers some protection to the disulfide bond. In its depot formulation, the self-assembly into densely packed nanotubes likely provides a significant steric barrier, limiting the access of free thiols to the disulfide bridge. bachem.com

Control of Redox Environment: During manufacturing and in formulation, minimizing exposure to reducing agents and controlling the redox potential of the environment can prevent the initiation of exchange reactions.

Chemical Modification: A more permanent strategy, demonstrated in related analogs, is the replacement of the disulfide bond with a non-reducible linkage, such as a thioether bond (lanthionine bridge), which is not susceptible to this type of exchange reaction. nih.gov

Strategies for Enhancing Peptide Stability Through Chemical Modifications and Formulation Approaches

Significant efforts in peptide drug development are focused on enhancing stability to improve pharmacokinetic profiles and patient compliance. Strategies for Lanreotide and other peptides fall into two main categories: chemical modifications and advanced formulation approaches.

Chemical Modifications: These strategies involve altering the peptide's covalent structure to improve its stability.

Analogue Development: Lanreotide itself is a prime example of this strategy. It is a synthetic analogue of somatostatin, designed with specific amino acid substitutions (including a D-amino acid) that make it less susceptible to proteolytic enzymes compared to the natural hormone. wikipedia.org

Bridge Modification: As mentioned, replacing the disulfide bridge with a more stable linkage like a lanthionine bridge has been shown to enhance enzymatic stability in somatostatin analogs. nih.gov

General Peptide Strategies: Other common chemical modification strategies used to enhance the stability of therapeutic peptides include PEGylation (attaching polyethylene (B3416737) glycol chains) and lipidation (attaching fatty acid chains). nih.gov

Formulation Approaches: Formulation plays a crucial role in protecting the peptide and controlling its release.

Self-Assembling Nanotubes: The most innovative strategy for Lanreotide is its formulation as a supersaturated aqueous solution where the peptide itself acts as the delivery vehicle. nih.govbachem.com Lanreotide molecules spontaneously self-assemble into highly stable, hollow nanotube structures. researchgate.netnih.gov This process begins with the formation of noncovalent dimers, which then arrange into ribbon-like filaments that close to form the nanotubes. nih.gov

Depot Formation: When injected, this formulation forms a semi-solid, gel-like drug depot. bachem.comsomatulinedepot.com The dense packing of these nanotubes protects the peptide from rapid enzymatic degradation and allows for a slow, sustained release via passive diffusion as the nanotubes gradually disassemble at the injection site. bachem.comnih.gov This advanced formulation eliminates the disadvantages associated with older microsphere-based systems, such as the need for reconstitution, the use of harsh organic solvents, and the potential for dose dumping. bachem.comnih.gov

Emerging Research Avenues and Future Perspectives for Lanreotide Ditfa

Exploration of Novel Receptor Interactions and Off-Target Binding Profiles Beyond Canonical SSTRs

Lanreotide (B11836), a synthetic octapeptide analog of somatostatin (B550006), primarily exerts its effects through high-affinity binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. rxlist.compatsnap.comaiom.it This interaction is the foundation of its use in managing conditions like acromegaly and neuroendocrine tumors. drugbank.comdroracle.aiwikipedia.org However, emerging research is beginning to explore the possibility of lanreotide's interactions with other receptors and its off-target binding profile, which could unveil new therapeutic potentials and a deeper understanding of its mechanism of action.

While the main therapeutic effects of lanreotide are attributed to its binding to SSTR2 and SSTR5, it also exhibits a reduced affinity for SSTR1, SSTR3, and SSTR4. rxlist.comfda.gov Some studies indicate that lanreotide and a similar analog, vapreotide, have a moderate affinity for SSTR4, unlike octreotide (B344500). oup.com The differential binding affinities of lanreotide across the SSTR subtypes are a key area of investigation.

Beyond the canonical SSTRs, there is interest in whether lanreotide might interact with other receptor systems, which could explain some of its broader biological effects. For instance, some studies have noted non-specific binding of lanreotide in a small number of patients, which in some cases was associated with serum antibodies. hres.ca This suggests the potential for interactions beyond its primary targets. Furthermore, research into the effects of lanreotide on various cellular signaling pathways, such as the inhibition of motilin, gastric inhibitory peptide, and pancreatic polypeptide secretion, hints at a broader range of influence than just SSTR2 and SSTR5 activation. patsnap.comfda.gov

The exploration of these non-canonical interactions is still in its early stages. Future research will likely focus on systematically screening lanreotide against a wider array of receptors and cellular targets to build a comprehensive off-target binding profile. This could lead to the discovery of novel mechanisms of action and potentially new therapeutic applications for this well-established peptide drug.

Receptor SubtypeLanreotide Binding AffinityReference
SSTR1Reduced rxlist.com
SSTR2High rxlist.compatsnap.comaiom.it
SSTR3Reduced rxlist.com
SSTR4Reduced/Moderate rxlist.comoup.com
SSTR5High rxlist.compatsnap.comaiom.it

Development of Advanced Analytical Tools for High-Throughput Peptide Characterization

The characterization of peptides like lanreotide, particularly in complex formulations and biological matrices, necessitates the use of sophisticated analytical techniques. Standard methods such as size-exclusion chromatography, ultracentrifugation, and scanning electron microscopy (SEM) have been traditionally employed. nih.gov However, these techniques can be sample-destructive and may require extensive sample preparation that can alter the native state of the peptide assemblies. nih.gov

To overcome these limitations, innovative and advanced analytical tools are being developed for more detailed and high-throughput characterization. These next-generation methods provide deeper insights into the structure, self-assembly, and dynamics of lanreotide.

Advanced Analytical Techniques for Lanreotide Characterization:

Cryogenic Transmission Electron Microscopy (CryoTEM): This powerful imaging technique allows for the direct observation of the structure of lanreotide nanotubes in a vitrified, near-native state. pnas.orgacs.org CryoTEM has been instrumental in revealing the atomic structure of these self-assembled nanotubes, providing unprecedented detail about their molecular organization. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as pulsed field gradient diffusion-ordered spectroscopy (PFG-DOSY) and high-resolution magic-angle spinning (HR-MAS) NMR, offer non-disruptive ways to characterize peptide self-assembly. nih.govresearchgate.net These methods can determine the diffusion coefficient of the peptide, providing information about the size and formation of supramolecular structures without destroying the sample. nih.gov

Atomic Force Microscopy (AFM): AFM is used to image the morphology and supramolecular folding of lanreotide assemblies at the nanoscale. nih.govresearchgate.net It provides topographical information that complements data from other techniques like NMR and SEM.

Small-Angle X-ray Scattering (SAXS): SAXS is a valuable tool for studying the structure of self-assembled systems in solution. researchgate.net It can provide information on the shape and size of particles, such as the hexagonal phase formed by lanreotide nanotubes in aqueous solutions. researchgate.net

Ion Mobility-Enabled Mass Spectrometry: Techniques like high-definition mass spectrometry (HDMSE) combined with ion mobility spectrometry (IMS) are being used for the comprehensive identification of metabolites of complex cyclic peptides like lanreotide. lcms.cz This approach enhances selectivity and helps to characterize and track metabolites in biological samples. lcms.cz

These advanced analytical tools are crucial for understanding the physicochemical properties of lanreotide and for the development of new formulations and analogs. They enable a more thorough and accurate characterization, which is essential for both quality control and for exploring new research avenues.

Analytical TechniqueApplication in Lanreotide ResearchKey Findings/AdvantagesReference
Cryogenic Transmission Electron Microscopy (CryoTEM)Imaging the atomic structure of self-assembled nanotubes.Revealed the detailed molecular packing and homogeneity of lanreotide nanotubes. pnas.orgacs.org
Pulsed Field Gradient Diffusion-Ordered Spectroscopy (PFG-DOSY) NMRNon-disruptive characterization of peptide self-assembly.Determines peptide diffusion coefficients to understand supramolecular structure formation. nih.gov
High-Resolution Magic-Angle Spinning (HR-MAS) NMRAnalysis of semi-solid formulations without sample destruction.Provides information on the texture and homogeneity of lanreotide autogel formulations. nih.govresearchgate.net
Atomic Force Microscopy (AFM)Imaging the morphology of supramolecular structures.Reconstructs the supramolecular folding of lanreotide assemblies. nih.govresearchgate.net
Small-Angle X-ray Scattering (SAXS)Characterizing the structure of self-assembled phases.Confirmed the formation of a hexagonal columnar mesophase of lanreotide nanotubes. researchgate.net
Ion Mobility-Enabled Mass Spectrometry (HDMSE)Comprehensive metabolite identification.Improves selectivity for characterizing and tracking lanreotide metabolites. lcms.cz

Integration of Computational Design with High-Throughput Synthesis for Accelerated Analog Discovery

The discovery of novel peptide analogs with improved therapeutic properties is a key objective in pharmaceutical research. The integration of computational design with high-throughput synthesis and screening has emerged as a powerful strategy to accelerate this process for peptides like lanreotide. oup.com

Computational Design: Molecular modeling and computational tools are employed to design new lanreotide analogs with desired characteristics, such as enhanced receptor affinity, selectivity, or stability. oup.com By simulating the interactions between the peptide and its target receptors, researchers can predict which modifications to the peptide's structure are most likely to yield beneficial effects. This in silico approach helps to prioritize which analogs to synthesize, saving time and resources. For example, computational studies have been used to understand the self-assembly of lanreotide and its derivatives, which is crucial for designing new formulations. acs.org

High-Throughput Synthesis: Once promising candidates have been identified through computational design, high-throughput synthesis techniques are used to rapidly create a library of these new peptide analogs. Solid-phase peptide synthesis (SPPS) is a cornerstone of this process, allowing for the automated and parallel synthesis of multiple peptides. researchgate.netnih.govacs.org Advances in flow chemistry are also being explored to make peptide synthesis even faster and more efficient. mdpi.com

High-Throughput Screening: The newly synthesized analogs are then subjected to high-throughput screening assays to evaluate their biological activity. This often involves receptor binding assays with the different SSTR subtypes to determine the affinity and selectivity of each analog. oup.com

This integrated approach creates a cycle of design, synthesis, and testing that can rapidly identify new lead compounds. For instance, an integrated approach involving the screening of peptide libraries based on molecular modeling of known somatostatin agonists led to the discovery of a novel, long-acting somatostatin analog with high affinity and enzymatic stability. oup.com

The synergy between computational design and high-throughput synthesis is expected to play an increasingly important role in the development of the next generation of peptide therapeutics, including novel lanreotide analogs with tailored properties for specific therapeutic applications.

Research into Lanreotide (diTFA) Bioconjugates for Diagnostic and Research Probes

The development of lanreotide bioconjugates represents a significant area of research, with applications in both diagnostics and as probes for fundamental biological studies. oxfordglobal.combiosynth.com By attaching other molecules, such as imaging agents or fluorescent dyes, to lanreotide, its inherent ability to target SSTR-expressing cells can be harnessed for new purposes.

Diagnostic Probes: Lanreotide's high affinity for SSTRs, which are often overexpressed on neuroendocrine tumors, makes it an excellent candidate for targeted drug delivery and diagnostics. oxfordglobal.com Radiolabeled lanreotide analogs, for example, can be used in nuclear medicine for tumor imaging. oup.comresearchgate.net The development of DOTA-lanreotide, which can be labeled with radionuclides like 111In or 90Y, is a prime example of this approach. These radiolabeled bioconjugates can bind with high affinity to tumors, allowing for their visualization and characterization. oup.com

Research Probes: Beyond clinical diagnostics, lanreotide bioconjugates are valuable tools for basic research. Fluorescently labeled lanreotide can be used to study the distribution and dynamics of SSTRs on cells, providing insights into receptor trafficking and signaling. Furthermore, conjugating lanreotide to nanoparticles or micelles can create novel drug delivery systems. nih.gov For instance, lanreotide-conjugated PEG-DSPE micelles have been developed as a nanocarrier to deliver antitumor drugs specifically to SSTR-positive tumors. nih.gov

The synthesis of these bioconjugates often involves coupling a chelator or a linker molecule to the lanreotide peptide, which can then be attached to the desired functional molecule. researchgate.netiaea.org The continued development of new conjugation chemistries and linker technologies will be crucial for creating more stable and effective lanreotide-based probes for a wide range of research and diagnostic applications.

Bioconjugate TypeApplicationExampleReference
Radiolabeled LanreotideTumor Imaging and TherapyDOTA-lanreotide labeled with 111In or 90Y oup.com
Nanoparticle-Conjugated LanreotideTargeted Drug DeliveryLanreotide-conjugated PEG-DSPE micelles for delivering paclitaxel (B517696) nih.gov
Fluorescently Labeled LanreotideResearch Probe for Receptor StudiesUsed to study SSTR expression and dynamics on T cells mdpi.com

Investigation of Lanreotide (diTFA) in Broader Biological Systems for Mechanistic Insights (excluding clinical applications)

While the clinical applications of lanreotide are well-established, research into its effects on broader biological systems at a mechanistic level continues to yield valuable insights. These studies, which are not directly focused on clinical outcomes, help to elucidate the fundamental biological pathways that lanreotide modulates.

One area of investigation is the self-assembling properties of lanreotide. It has been shown to spontaneously form monodisperse nanotubes in aqueous solutions. pnas.orgresearchgate.netnih.gov This self-assembly is a fascinating example of molecular self-organization and has been the subject of numerous biophysical studies. pnas.orgnih.govresearchgate.net Understanding the molecular drivers of this process, such as the role of specific amino acid residues and aromatic interactions, provides fundamental knowledge about peptide self-assembly that could be applied to the design of new biomaterials. nih.gov

Another area of research focuses on the detailed signaling pathways activated by lanreotide binding to its receptors. Beyond the well-known inhibition of hormone secretion, lanreotide can influence a variety of cellular processes. drugbank.com For example, it can suppress cAMP, activate ion currents leading to membrane hyperpolarization, and induce cell cycle arrest and apoptosis. drugbank.com Studies in non-clinical models are helping to map these intricate signaling networks. For instance, research has shown that lanreotide can affect signaling pathways such as the Wnt, T cell receptor (TCR), and NF-κB pathways in immune cells. mdpi.com

Furthermore, investigations into how lanreotide interacts with other cellular systems, such as the immune system, are providing a more holistic view of its biological effects. Studies have confirmed the presence of SSTRs on T cells, and research is ongoing to understand how lanreotide modulates T cell function, including cytokine production and signaling pathway activity. mdpi.com These mechanistic studies are crucial for a complete understanding of lanreotide's biological profile and may uncover new, unanticipated roles for this versatile peptide.

Q & A

Q. What experimental design considerations are critical for assessing the biochemical stability of Lanreotide (diTFA) in preclinical studies?

Stability studies should prioritize pH-dependent degradation kinetics, temperature-controlled storage conditions (e.g., -20°C for lyophilized forms), and analytical methods like HPLC-MS to monitor trifluoroacetate (TFA) counterion interactions. For in vitro assays, use phosphate-buffered saline (PBS) adjusted to physiological pH (7.4) to mimic systemic conditions. Include control groups with acetate formulations (e.g., Lanreotide acetate, CAS 2378114-72-6) to isolate diTFA-specific effects .

Q. How do researchers validate the specificity of Lanreotide (diTFA) in receptor-binding assays targeting somatostatin receptors (SSTRs)?

Competitive binding assays using radiolabeled somatostatin analogs (e.g., ¹²⁵I-Tyr³-octreotide) are essential. Calculate IC₅₀ values for Lanreotide (diTFA) against SSTR subtypes (e.g., SSTR2 and SSTR5) using HEK293 cells transfected with individual receptors. Normalize data against non-transfected controls to exclude off-target binding. Cross-reference results with octreotide to assess relative potency .

Advanced Research Questions

Q. How should researchers reconcile contradictory progression-free survival (PFS) data from CLARINET and ELECT trials when modeling Lanreotide (diTFA) efficacy in pancreatic neuroendocrine tumors (pNETs)?

Perform a meta-analysis stratified by trial design variables:

  • Population differences : CLARINET included non-functioning pNETs with ≤10% Ki-67 index, while ELECT focused on functioning tumors.
  • Dosing protocols : CLARINET used fixed 120 mg Autogel® monthly, whereas ELECT allowed dose escalation. Apply Cox proportional hazards models to adjust for baseline characteristics and quantify heterogeneity (I² statistic). Validate with real-world data on dosing adherence .

Q. What methodological approaches resolve discrepancies in Lanreotide (diTFA) pharmacokinetic (PK) parameters between intravenous bolus and extended-release formulations?

Use population PK modeling (e.g., NONMEM) to account for flip-flop kinetics in Autogel® formulations. Key parameters:

ParameterIntravenous (Bolus)Autogel® (Extended-Release)
Clearance (CL)23.1 L/h17 L/h (non-compartmental estimate)
Volume of Distribution (Vd)8.2 LN/A (absorption-limited)
Incorporate Bayesian estimation to reconcile variability in renal elimination (20% IIV in CL) and absorption lag times .

Q. How can researchers optimize in vivo biodistribution studies for Lanreotide (diTFA) to differentiate tumor uptake from non-specific tissue accumulation?

  • Imaging protocols : Use ⁶⁸Ga-DOTATATE PET/CT to quantify SSTR2/5 affinity in tumor vs. liver/spleen.
  • Tissue homogenization : Apply acid-ethanol extraction to recover intact Lanreotide from organs, followed by LC-MS/MS quantification.
  • Control groups : Compare diTFA with acetate formulations to assess TFA-related tissue retention .

Methodological Frameworks for Research Design

Q. Which statistical models are appropriate for analyzing time-to-event outcomes in Lanreotide (diTFA) trials with crossover designs (e.g., CLARINET open-label extension)?

  • Primary analysis : Kaplan-Meier estimates with log-rank tests for PFS in the intention-to-treat (ITT) population.
  • Sensitivity analyses : Include per-protocol populations and impute missing data via multiple imputation (e.g., Rubin’s rules).
  • Subgroup analysis : Pre-specify stratification by baseline chromogranin A levels or tumor grade to mitigate Type I errors .

Q. How do researchers address ethical challenges in designing placebo-controlled trials for Lanreotide (diTFA) given its established efficacy in CLARINET?

  • Adaptive designs : Use response-adaptive randomization to minimize placebo exposure.
  • Rescue protocols : Allow crossover to active treatment upon radiographic progression.
  • Justification : Cite CLARINET’s 38.5-month median PFS as historical control data to reduce placebo group size .

Data Interpretation and Reporting Standards

Q. What criteria should guide the inclusion of Lanreotide (diTFA) stability data in regulatory submissions?

Follow ICH Q1A(R2) guidelines for:

  • Forced degradation : Expose to 40°C/75% RH for 3 months.
  • Analytical validation : Report peak purity (>99%) via HPLC-UV at 220 nm and mass balance (>98%).
  • TFA quantification : Use ion chromatography to ensure residual TFA <0.1% .

Q. How should researchers report conflicting efficacy outcomes (e.g., biochemical vs. tumor response) in Lanreotide (diTFA) studies?

  • Composite endpoints : Define "response" as concurrent serum GH <2.5 ng/mL and normalized IGF-1 (per CLARINET criteria).
  • Subgroup disclosures : Disclose post hoc analyses (e.g., Ki-67 index stratification) separately from primary outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.